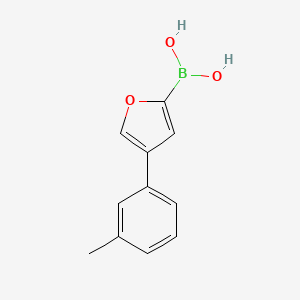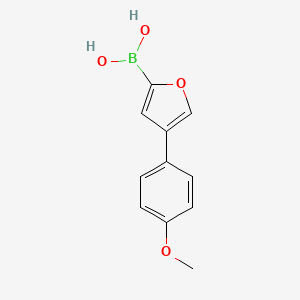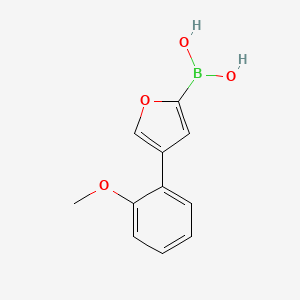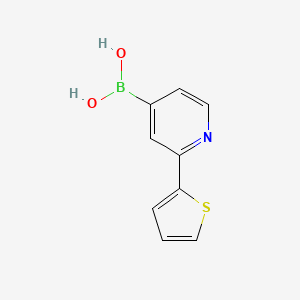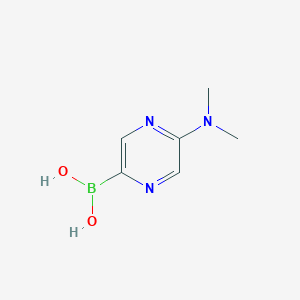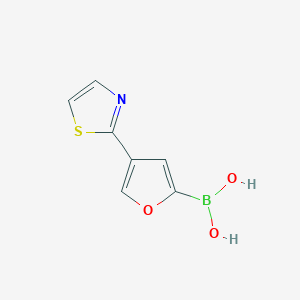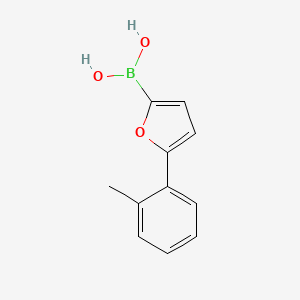
5-(2-Tolyl)furan-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Tolyl)furan-2-boronic acid is a boronic acid derivative of 2-furan, which is an aromatic hydrocarbon. It is a widely used organic compound in the field of organic synthesis, due to its versatile reactivity and stability. This compound has been used in various applications, such as the synthesis of organic compounds, the formation of polymers, and the preparation of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
5-(2-Tolyl)furan-2-boronic acid has been widely used in scientific research due to its versatile reactivity and stability. It has been used in the synthesis of organic compounds, the formation of polymers, and the preparation of pharmaceuticals. In addition, this compound has also been used in the synthesis of various heterocyclic compounds, such as furanones, thiophenes, and thiazoles. Furthermore, this compound has been used in the synthesis of various metal-organic frameworks, which are used in various applications, such as gas storage and catalysis.
Wirkmechanismus
The mechanism of action of 5-(2-Tolyl)furan-2-boronic acid is based on its ability to form boronate esters with various substrates. These boronate esters can then undergo a variety of reactions, depending on the substrate. For example, boronate esters can be used to form metal-organic frameworks, as well as to catalyze organic reactions.
Biochemical and Physiological Effects
Due to its reactivity and stability, this compound has been used in various biochemical and physiological studies. For example, it has been used to study the role of boronate esters in the regulation of enzyme activity, as well as to study the role of boronate esters in the regulation of gene expression. In addition, this compound has also been used in the study of the metabolism of drugs, as well as in the study of the biological effects of boronates.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(2-Tolyl)furan-2-boronic acid in lab experiments has several advantages. Firstly, this compound is relatively stable and can be stored for long periods of time. Secondly, it is relatively easy to obtain and is relatively inexpensive. Finally, it has a wide range of reactivity, allowing for a variety of reactions to be carried out.
However, there are also several limitations to the use of this compound in lab experiments. Firstly, this compound is toxic and should be handled with care. Secondly, it is not soluble in water, and therefore, special solvents must be used in order to carry out reactions. Finally, the reactivity of this compound is limited, and therefore, it is not suitable for use in certain types of reactions.
Zukünftige Richtungen
The use of 5-(2-Tolyl)furan-2-boronic acid in scientific research has a wide range of potential applications. One potential future direction is the development of new catalysts based on boronate esters. Another potential direction is the development of new polymers and materials based on boronate esters. Finally, this compound could also be used in the development of new drugs and pharmaceuticals.
Synthesemethoden
The synthesis of 5-(2-Tolyl)furan-2-boronic acid is typically achieved through a two-step process. In the first step, the starting material, 2-furan, is reacted with boronic acid in the presence of a base catalyst to form the desired boronic acid derivative. The second step involves the oxidation of the boronic acid derivative to the desired product, this compound. This process is often carried out using a chemical oxidizing agent such as hydrogen peroxide or potassium permanganate.
Eigenschaften
IUPAC Name |
[5-(2-methylphenyl)furan-2-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO3/c1-8-4-2-3-5-9(8)10-6-7-11(15-10)12(13)14/h2-7,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUQFOBMHCTLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



